Biotinamide-C3-PEG3-C-alkyne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

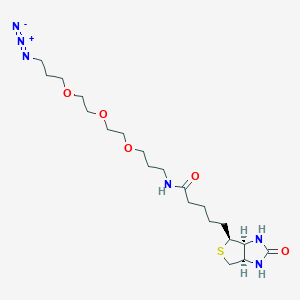

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-azidopropoxy)ethoxy]ethoxy]propyl]pentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N6O5S/c21-26-23-8-4-10-30-12-14-31-13-11-29-9-3-7-22-18(27)6-2-1-5-17-19-16(15-32-17)24-20(28)25-19/h16-17,19H,1-15H2,(H,22,27)(H2,24,25,28)/t16-,17-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBRUPFYKMKUSDC-LNLFQRSKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN=[N+]=[N-])NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N6O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biotinamide-C3-PEG3-C-alkyne: A Technical Guide for Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols for Biotinamide-C3-PEG3-C-alkyne, a key reagent in modern bioconjugation and chemical biology.

Core Chemical Properties

This compound is a biotinylation reagent designed for the specific labeling of azide-modified molecules through a copper(I)-catalyzed click chemistry reaction. Its structure incorporates three key functional components:

-

A biotin moiety for high-affinity binding to streptavidin and avidin conjugates.

-

A terminal alkyne group for covalent ligation to azide-functionalized targets.

-

A hydrophilic triethylene glycol (PEG3) spacer arm, which enhances aqueous solubility and minimizes steric hindrance.[1][2][3]

The quantitative chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C20H36N6O5S | [4] |

| Molecular Weight | 472.60 g/mol | [4] |

| CAS Number | 1252785-15-1 | [4] |

| Purity | Typically >95% | [3][5] |

| Storage (Powder) | -20°C for long-term storage. | [2][5] |

| Storage (Stock Solution) | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to prevent repeated freeze-thaw cycles. | [6][7] |

| Shipping Condition | Ambient temperature. | [2] |

Applications in Research and Drug Development

The primary application of this reagent is the stable biotinylation of biomolecules for detection, purification, and analysis. The formation of a stable triazole linkage via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is highly specific and efficient, proceeding under mild, aqueous conditions suitable for biological samples.[8][9]

Key applications include:

-

Protein and Peptide Labeling: Biotinylation of proteins or peptides that have been metabolically, enzymatically, or chemically modified to contain an azide group.

-

Nucleic Acid Labeling: Incorporation into azide-modified DNA or RNA for subsequent detection or isolation.

-

PROTAC Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which exploit the cell's ubiquitin-proteasome system.[6]

-

Affinity Pull-Down Assays: Immobilization of biotinylated targets on streptavidin-coated beads for the identification of binding partners.

Experimental Protocols

The following is a generalized protocol for the biotinylation of an azide-modified biomolecule using the CuAAC reaction. Optimal conditions, including reagent concentrations and reaction times, may need to be determined empirically for each specific application.

3.1. Required Reagents

-

Azide-modified biomolecule (e.g., protein, nucleic acid)

-

This compound

-

Reaction Buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 20 mM in water)

-

Copper-chelating Ligand stock solution (e.g., 50 mM BTTAA in DMSO)

-

Reducing Agent stock solution (e.g., 100 mM Sodium Ascorbate in water, freshly prepared)

3.2. Labeling Protocol

-

In a microcentrifuge tube, dissolve the azide-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 1-20 mg/mL).

-

Add this compound to the reaction. A 10- to 20-fold molar excess over the biomolecule is a common starting point.

-

Prepare a premix of the catalyst by combining the CuSO4 stock solution and the ligand stock solution.

-

Add the freshly prepared sodium ascorbate solution to the main reaction tube to reduce Cu(II) to the active Cu(I) state.[9]

-

Immediately add the copper/ligand premix to initiate the click reaction.[9]

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight for sensitive biomolecules.[8] The reaction tube should be closed to minimize oxygen exposure.[9]

-

Upon completion, the biotinylated biomolecule can be purified from excess reagents using standard methods such as dialysis, size-exclusion chromatography, or spin filtration.

Visualization of Bioconjugation Workflow

The following diagram illustrates the logical workflow of the copper-catalyzed click chemistry reaction used to biotinylate a target biomolecule.

Caption: Workflow of CuAAC-mediated biotinylation.

References

- 1. PC Biotin-PEG3-alkyne - CD Bioparticles [cd-bioparticles.net]

- 2. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]

- 3. Diazo Biotin-PEG3-alkyne, 1884349-58-9 | BroadPharm [broadpharm.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of Biotinamide-C3-PEG3-C-alkyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Biotinamide-C3-PEG3-C-alkyne, a valuable heterobifunctional linker used in bioconjugation, drug delivery, and diagnostic applications. This document details a proposed synthetic pathway, purification protocols, and methods for characterization, supplemented with structured data and workflow visualizations.

Introduction

This compound is a molecule designed for "click chemistry" applications. It features a biotin moiety for high-affinity binding to streptavidin and avidin, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal alkyne group for covalent ligation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The C3 (propyl) amide linker connects the biotin to the PEG chain.

Proposed Synthesis Pathway

A logical and efficient approach is the reaction of N-hydroxysuccinimide (NHS)-activated biotin with an amino-C3-PEG3-C-alkyne linker. The NHS ester of biotin is a common reagent that reacts efficiently with primary amines to form a stable amide bond.

Synthesis of the Amino-C3-PEG3-C-alkyne Linker

The synthesis of the amine-terminated PEG linker can be achieved from commercially available starting materials. A plausible route starts with a hydroxyl-terminated PEG3-alkyne, which is then converted to the corresponding amine.

Step 1: Mesylation of Hydroxyl-terminated PEG3-alkyne. The terminal hydroxyl group of the PEG linker is converted to a good leaving group, a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine.

Step 2: Azidation. The mesylated PEG is then converted to an azido-PEG by reaction with sodium azide.

Step 3: Reduction to Amine. The terminal azide is reduced to a primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation.

Coupling of Biotin-NHS to Amino-C3-PEG3-C-alkyne

The final step is the coupling of the synthesized amino-C3-PEG3-C-alkyne with Biotin-NHS ester.

Experimental Protocols

Synthesis of this compound (Proposed Protocol)

Materials:

-

Biotin-NHS ester

-

Amino-C3-PEG3-C-alkyne

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

Reversed-phase HPLC system

-

Solvents for HPLC (e.g., acetonitrile, water, trifluoroacetic acid)

Procedure:

-

Dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve Amino-C3-PEG3-C-alkyne (1.1 equivalents) in anhydrous DMF.

-

To the solution of Amino-C3-PEG3-C-alkyne, add DIPEA (2 equivalents).

-

Slowly add the Biotin-NHS ester solution to the amino-PEG-alkyne solution with stirring.

-

Allow the reaction to proceed at room temperature for 4-12 hours, monitoring by LC-MS for the disappearance of the starting materials and the formation of the product.

-

Upon completion, the crude reaction mixture is concentrated under reduced pressure to remove the solvent.

Purification Protocol

Purification of the crude product is critical to remove unreacted starting materials and byproducts. A multi-step purification strategy is recommended.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

This is the primary method for purifying the target molecule.

-

Column: A C18 stationary phase is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, often with 0.1% trifluoroacetic acid (TFA) as an ion-pairing agent, is effective.

-

Detection: UV detection at 214 nm and 280 nm.

A typical gradient might be:

| Time (minutes) | % Acetonitrile (with 0.1% TFA) | % Water (with 0.1% TFA) |

| 0 | 5 | 95 |

| 30 | 95 | 5 |

| 35 | 95 | 5 |

| 40 | 5 | 95 |

Fractions corresponding to the product peak are collected, pooled, and lyophilized to yield the pure this compound as a white solid.

2. Affinity Chromatography (Optional):

For applications requiring exceptionally high purity and confirmation of biotin activity, streptavidin affinity chromatography can be employed.

-

Stationary Phase: Streptavidin-agarose resin.

-

Binding Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Elution: Due to the strong biotin-streptavidin interaction, elution often requires denaturing conditions (e.g., 8 M guanidine HCl, pH 1.5) or competitive elution with a high concentration of free biotin.

Characterization

The identity and purity of the final product should be confirmed by mass spectrometry and NMR spectroscopy.

| Technique | Expected Results |

| Mass Spectrometry | (ESI-MS): The calculated molecular weight for this compound (C₂₀H₃₄N₄O₅S) is approximately 458.6 g/mol . The mass spectrum should show a prominent peak corresponding to [M+H]⁺ at m/z 459.6. Adducts with sodium ([M+Na]⁺) may also be observed. |

| NMR Spectroscopy | (¹H NMR): The spectrum should show characteristic peaks for the biotin moiety, the propyl linker, the PEG repeats, and the terminal alkyne. Key signals would include those for the biotin ring protons, the amide protons, the methylene protons of the PEG chain (typically a broad singlet around 3.6 ppm), and the acetylenic proton (a triplet). |

Applications and Signaling Pathways

This compound is a versatile tool for labeling and detecting biomolecules. Its primary application is in "click" chemistry, where it can be conjugated to any molecule bearing an azide group.

This allows for the specific labeling of proteins, nucleic acids, lipids, or other biomolecules that have been metabolically or chemically modified to contain an azide group. The resulting biotinylated molecule can then be detected or purified using streptavidin-based methods.

Conclusion

The synthesis and purification of this compound, while not described in a dedicated publication, can be reliably achieved through a proposed multi-step process involving the synthesis of an amine-terminated PEG-alkyne linker followed by coupling to Biotin-NHS. Careful purification by RP-HPLC is essential to obtain a high-purity product suitable for demanding bioconjugation applications. The versatility of this linker makes it a valuable tool for researchers in various fields of life sciences and drug development.

An In-depth Technical Guide on the Mechanism of Action of Biotinamide-C3-PEG3-C-alkyne

Abstract: The molecule described as "Biotinamide-C3-PEG3-C-alkyne" is a bioorthogonal chemical probe rather than a therapeutic agent with a pharmacological mechanism of action. Its functionality is rooted in its chemical structure, which combines a biotin recognition motif with a reactive alkyne group, enabling its use in "click chemistry." This guide details the core mechanism of this probe: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). We provide a comprehensive overview of the reaction pathway, quantitative data from related systems, detailed experimental protocols for its application in biomolecule labeling, and visualizations of the chemical and experimental workflows.

Core Concept: A Tool for Bioconjugation

The compound "this compound" is a specialized chemical reagent designed for bioconjugation. Its name delineates its key components:

-

Biotinamide: A derivative of biotin (Vitamin H or B7), which serves as a high-affinity purification and detection tag due to its strong, non-covalent interaction with streptavidin and avidin proteins.

-

C3-PEG3 Linker: A spacer arm composed of a three-carbon (C3) unit and a three-unit polyethylene glycol (PEG3) chain. This hydrophilic linker enhances solubility and extends the biotin tag away from the target molecule, minimizing steric hindrance during detection or purification.[1]

-

C-alkyne: A terminal alkyne functional group, which is one half of the reactive pair in the highly efficient and specific "click chemistry" reaction.[2]

The primary "mechanism of action" for this molecule is its participation in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction covalently links the biotin-alkyne probe to a target molecule that has been previously modified to contain an azide group.[3] This process is bioorthogonal, meaning it occurs efficiently in complex biological environments without interfering with native biochemical processes.[4]

Mechanism of Action: The CuAAC Reaction

The CuAAC reaction is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[5] The presence of a copper(I) catalyst dramatically accelerates the reaction by a factor of up to 10⁸ compared to the uncatalyzed version and ensures high regioselectivity.[5]

The widely accepted mechanism proceeds through a dinuclear copper intermediate, which is kinetically favored.[6][7] The key steps are:

-

Formation of a Copper-Acetylide Complex: A copper(I) ion coordinates to the terminal alkyne of the biotin probe, increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[7][8]

-

Coordination and Cycloaddition: The azide-modified target molecule then coordinates to the copper center. This is followed by a stepwise cycloaddition process where a six-membered copper metallacycle is formed.[5][8]

-

Ring Contraction and Product Release: The metallacycle intermediate undergoes ring contraction to form a more stable dinuclear copper triazolide.[6] Subsequent protonolysis releases the final 1,4-disubstituted triazole product—covalently linking the biotin probe to its target—and regenerates the copper(I) catalyst for the next cycle.[6][8]

This reaction is highly valued for its reliability, specificity, and compatibility with aqueous environments across a wide pH range (4-12).[5][9]

Quantitative Data

| Parameter | Typical Value / Observation | Conditions | Source |

| Reaction Rate Acceleration | 10⁷ to 10⁸ fold increase over uncatalyzed reaction | Copper(I) catalysis | [5] |

| Reaction pH Range | 4 - 12 | Aqueous buffers | [5][9] |

| Typical Reaction Time | 1 - 4 hours (can be up to 24h) | Room temperature, aqueous buffer | [6][10] |

| Biotin Yield | Dependent on ascorbic acid to copper sulfate ratio, pH, and time | HABA colorimetric assay on cellulose nanofibers | [11] |

| Cleavable Probe Efficiency | A dialkoxydiphenylsilane (DADPS) linker showed efficient cleavage with 10% formic acid in 0.5 h. | Comparison of cleavable biotin-alkyne probes | [12] |

Experimental Protocols

General Protocol for Protein Labeling via CuAAC

This protocol outlines a general procedure for labeling an azide-modified protein with a biotin-alkyne probe.

Materials:

-

Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4).

-

This compound (or similar biotin-alkyne).

-

Click-Chemistry Stock Solutions:

-

Biotin-Alkyne: 10 mM stock in DMSO.

-

Copper(II) Sulfate (CuSO₄): 50 mM stock in deionized water.

-

Reducing Agent (e.g., Sodium Ascorbate): 500 mM stock in deionized water (prepare fresh).

-

Copper Ligand (e.g., TBTA or BTTAA): 10 mM stock in DMSO.

-

Procedure:

-

Sample Preparation: In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 1-5 mg/mL in the reaction buffer.

-

Reagent Premix: Prepare a "click-mix" by adding the reagents in the following order to ensure proper reduction of Cu(II) to the active Cu(I) state.[13] For a 100 µL final reaction volume:

-

Add the biotin-alkyne stock solution to the protein solution to achieve a final concentration of 100-200 µM. Mix gently.

-

Add the copper ligand to a final concentration of 1 mM.

-

Add the CuSO₄ stock solution to a final concentration of 1 mM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C, extending the incubation time overnight.

-

Reaction Quenching (Optional): The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.

-

Purification: Remove excess reagents and byproducts by methods appropriate for the downstream application, such as:

-

Dialysis or Buffer Exchange: For removing small molecules from protein samples.

-

Precipitation: Acetone or TCA precipitation to concentrate the protein.[10]

-

Size-Exclusion Chromatography: To separate the labeled protein from unreacted probe.

-

-

Validation: Confirm successful biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry.

Applications in Research and Development

The ability to specifically and covalently attach a biotin tag to a target biomolecule enables a wide range of applications:

-

Proteomics: Used in techniques like Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT) to label and identify newly synthesized proteins.[4][14]

-

Activity-Based Protein Profiling (ABPP): To tag and identify active enzymes in complex proteomes.

-

Glycan and Lipid Analysis: For labeling and tracking metabolically incorporated sugars or lipids containing azide handles.[1]

-

Nucleic Acid Labeling: To attach biotin to DNA or RNA for detection in assays like FISH or for purification.[9]

-

Affinity Purification: The biotinylated biomolecules can be captured and enriched using streptavidin-coated beads for subsequent analysis, such as mass spectrometry.[12][15]

Conclusion

This compound is a powerful chemical tool whose mechanism of action is defined by the principles of click chemistry. Its utility lies in the robust and specific covalent bond formation via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, enabling the precise attachment of a biotin tag to a wide array of azide-modified biomolecules. This capability provides researchers with a versatile method for the detection, visualization, and purification of specific molecular targets within complex biological systems.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. apexbt.com [apexbt.com]

- 3. Click Chemistry – Med Chem 101 [medchem101.com]

- 4. info.gbiosciences.com [info.gbiosciences.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Biotinamide-C3-PEG3-C-alkyne: A Versatile Tool for Bioconjugation and Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide-C3-PEG3-C-alkyne (CAS Number: 1252785-15-1) is a high-purity bioconjugation reagent designed for the selective labeling of azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This technical guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use in various research and drug development contexts. The molecule's structure incorporates three key functional components: a biotin moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation to azides, and a hydrophilic polyethylene glycol (PEG3) spacer to enhance solubility and minimize steric hindrance.

Core Properties and Data Presentation

This compound is a versatile tool for introducing a biotin label onto a wide range of biomolecules, including proteins, peptides, and nucleic acids. This enables their detection, purification, and immobilization.

| Property | Value | Source |

| CAS Number | 1252785-15-1 | [1] |

| Molecular Formula | C20H36N6O5S | [1] |

| Molecular Weight | 472.60 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge for similar compounds |

| Purity | >95% (typically assessed by HPLC) | [2] |

| Solubility | Soluble in water, DMSO, DMF, and other polar organic solvents.[3] The PEG linker enhances aqueous solubility.[3] | [3] |

| Storage | For long-term storage, it is recommended to store at -20°C, protected from light. For short-term storage, 0-4°C is acceptable. The compound is generally stable for several weeks at ambient temperature for shipping purposes.[4] | [4] |

| Biotin-Streptavidin Affinity (Kd) | The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, with a dissociation constant (Kd) on the order of 10⁻¹⁴ mol/L. | [3] |

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protein Labeling

This protocol provides a general procedure for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and experimental conditions.

Materials:

-

Azide-modified protein

-

This compound

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand

-

Sodium ascorbate (freshly prepared)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO or DMF for dissolving the alkyne reagent

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound: Prepare a 10 mM stock solution in DMSO or DMF.

-

Copper(II) sulfate: Prepare a 20 mM stock solution in deionized water.

-

THPTA/TBTA: Prepare a 100 mM stock solution in water or DMSO.

-

Sodium Ascorbate: Prepare a 300 mM stock solution in deionized water immediately before use.

-

-

Reaction Setup:

-

In a 1.5 mL microcentrifuge tube, combine the following in order:

-

50 µL of protein lysate (1-5 mg/mL) in PBS.

-

100 µL of PBS buffer.

-

Add the this compound stock solution to a final concentration of 20-50 µM.

-

-

Vortex briefly to mix.

-

-

Catalyst Addition:

-

Add 10 µL of the 100 mM THPTA/TBTA solution. Vortex briefly.

-

Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.

-

-

Initiate the Reaction:

-

Add 10 µL of the 300 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly.

-

-

Incubation:

-

Protect the reaction from light and incubate for 30 minutes to 1 hour at room temperature. Longer incubation times may improve labeling efficiency.

-

-

Downstream Processing:

-

The biotinylated proteins are now ready for downstream applications such as enrichment with streptavidin beads, SDS-PAGE, and Western blotting.

-

Workflow for Proteomic Analysis of Biotinylated Proteins

This workflow outlines the steps for enriching and identifying biotinylated proteins from a complex mixture, such as a cell lysate, following labeling with this compound.

Materials:

-

Biotinylated protein sample from the previous protocol

-

Streptavidin-conjugated magnetic beads or agarose resin

-

Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea solution)

-

Elution buffer (e.g., SDS-PAGE sample buffer containing biotin)

-

Enzymes for protein digestion (e.g., trypsin)

-

Reagents for mass spectrometry analysis

Procedure:

-

Streptavidin Enrichment:

-

Equilibrate the streptavidin beads with a suitable binding buffer (e.g., PBS).

-

Add the biotinylated protein lysate to the equilibrated beads.

-

Incubate for 1-2 hours at 4°C with gentle rotation to allow for binding.

-

-

Washing:

-

Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant.

-

Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with:

-

PBS with 0.1% Tween-20

-

High salt buffer (e.g., 1 M KCl)

-

Urea solution (e.g., 2 M urea)

-

PBS

-

-

-

Elution:

-

Elute the bound biotinylated proteins from the streptavidin beads. This can be achieved by:

-

Boiling the beads in SDS-PAGE sample buffer containing an excess of free biotin.

-

On-bead digestion with trypsin to directly generate peptides for mass spectrometry.

-

-

-

Sample Preparation for Mass Spectrometry:

-

If proteins were eluted, perform in-solution or in-gel digestion with trypsin.

-

Desalt the resulting peptides using C18 spin columns.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Caption: Workflow for enrichment and analysis of biotinylated proteins.

Caption: Functional components of this compound.

Conclusion

This compound is a powerful and versatile reagent for the biotinylation of azide-modified biomolecules. Its well-defined structure, high purity, and the robust nature of the click chemistry reaction make it an invaluable tool for a wide range of applications in proteomics, drug discovery, and fundamental biological research. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this reagent in the laboratory.

References

An In-Depth Technical Guide to the PEG3 Linker in Biotin-Alkyne Reagents

This guide provides a comprehensive technical overview of biotin-alkyne reagents featuring a triethylene glycol (PEG3) linker. It is intended for researchers, scientists, and drug development professionals who utilize bioconjugation techniques. The document details the core components, physicochemical properties, and critical functions of the PEG3 linker, supplemented with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Components and Their Functions

Biotin-PEG3-alkyne is a heterobifunctional reagent designed for the precise chemical labeling of biomolecules. Its architecture consists of three essential components: a biotin affinity tag, an alkyne reactive handle, and a PEG3 linker that covalently connects them. Each component serves a distinct and vital function in bioconjugation workflows.

-

Biotin Moiety: This acts as a powerful affinity tag, renowned for its extraordinarily strong and specific non-covalent interaction with avidin and streptavidin proteins.[1][2] This property is widely exploited for the detection, purification, and immobilization of labeled biomolecules.[1]

-

Alkyne Group: This terminal functional group serves as a reactive handle for "click chemistry," one of the most efficient and bioorthogonal conjugation reactions.[3][4] Specifically, it participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a highly stable triazole linkage with an azide-modified target molecule.[5][6]

-

PEG3 Linker: The Polyethylene Glycol (PEG) linker, composed of three repeating ethylene oxide units, is not merely a spacer.[3][7] It imparts crucial physicochemical properties to the entire reagent, enhancing its utility in aqueous biological environments. Its primary roles are to increase solubility and to provide a flexible spacer arm that minimizes steric hindrance, ensuring that both the alkyne and biotin groups are accessible for their respective reactions.[1][8][9]

Caption: Logical relationship of the core components in a Biotin-PEG3-Alkyne reagent.

Physicochemical Properties and Quantitative Data

The PEG3 linker is a monodisperse compound, meaning it has a precisely defined molecular weight and length, which is critical for reproducibility in bioconjugation applications.[10] Its fundamental properties are central to its widespread use.

Key Properties of the PEG3 Linker:

-

Hydrophilicity: The repeating ethylene oxide units are highly hydrophilic, forming hydrogen bonds with water. This property significantly increases the aqueous solubility of the entire biotin-alkyne reagent and the final bioconjugate.[4][11][12]

-

Biocompatibility: PEG is well-established as a non-toxic and biocompatible polymer, making it suitable for applications in living cells and in vivo studies.[10][13][14]

-

Low Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, reducing the potential for an immunogenic response.[11][13][14]

-

Flexibility: The single bonds within the PEG backbone allow for free rotation, giving the linker significant conformational flexibility.[13] This ensures the biotin and alkyne termini can orient themselves optimally for binding and reaction.

Quantitative Data Summary

The table below summarizes key quantitative data for Biotin-PEG3-Alkyne and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Source(s) |

| Biotin-PEG3-Alkyne | C₁₉H₃₁N₃O₅S | 413.5 | 1421701-68-9 | [4] |

| Biotin-PEG3-Amine | C₁₈H₃₄N₄O₅S | 418.6 | 359860-27-8 | [8] |

| PC Biotin-PEG3-Alkyne* | C₃₅H₅₂N₆O₁₂S | 780.9 | 1869922-24-6 | [15][16] |

| PEG3 (Linker Core) | C₇H₁₆O₄ | 164.20 | 67439-82-1 | [7] |

| m-PEG3-aldehyde | C₈H₁₆O₄ | 176.21 | 356066-46-1 | [17] |

| m-PEG3-acid | C₈H₁₆O₅ | 192.2 | 209542-49-4 | [12] |

*Note: PC denotes a photocleavable variant of the reagent.[15][16]

Role of the PEG3 Linker in Bioconjugation Workflows

The PEG3 linker plays a pivotal role in the two primary stages of a typical bioconjugation experiment: the initial labeling reaction and the subsequent application (e.g., purification or detection).

Stage 1: Covalent Labeling via Click Chemistry During the CuAAC reaction, the PEG3 linker acts as a flexible spacer, projecting the terminal alkyne group away from the biotin moiety. This separation prevents the bulky biotin from sterically interfering with the approach of the azide-containing target molecule and the copper catalyst, thereby facilitating an efficient and high-yield conjugation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. nbinno.com [nbinno.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Biotin-PEG3-alkyne, 1421701-68-9 | BroadPharm [broadpharm.com]

- 5. Biotin-Conjugated Cellulose Nanofibers Prepared via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) “Click” Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. interchim.fr [interchim.fr]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. precisepeg.com [precisepeg.com]

- 12. m-PEG3-acid, 209542-49-4 | BroadPharm [broadpharm.com]

- 13. chempep.com [chempep.com]

- 14. benchchem.com [benchchem.com]

- 15. PC Biotin-PEG3-alkyne, 1869922-24-6 | BroadPharm [broadpharm.com]

- 16. PC Biotin-PEG3-alkyne, CAS 1869922-24-6 | AxisPharm [axispharm.com]

- 17. medkoo.com [medkoo.com]

A Comprehensive Technical Guide to Biotinylation Reagents for Scientific Research

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule of interest, is a cornerstone technique in modern life sciences research and drug development. This guide provides an in-depth exploration of biotinylation reagents, their chemical principles, and their diverse applications. The remarkable specificity and high affinity of the interaction between biotin (Vitamin H) and avidin or streptavidin (Ka ≈ 10¹⁵ M⁻¹) form the basis of this powerful technology, enabling researchers to detect, purify, and immobilize proteins, nucleic acids, and other biomolecules with exceptional precision.

Core Principles of Biotinylation

At the heart of biotinylation is the robust, non-covalent interaction between biotin and the proteins avidin or streptavidin. Streptavidin is often preferred due to its lower non-specific binding. The biotin molecule itself is relatively small and, when attached to a target molecule, is unlikely to significantly alter its biological function.

A typical biotinylation reagent consists of three key components:

-

The Biotin Moiety: The functional group responsible for binding to avidin or streptavidin.

-

A Reactive Group: This functional group dictates the target on the biomolecule to which the biotin will be attached (e.g., primary amines, sulfhydryls).

-

A Spacer Arm: A chain of atoms that separates the biotin moiety from the reactive group. This spacer arm is crucial for overcoming steric hindrance, ensuring that the biotin is accessible for binding to streptavidin.

Diagram: The Biotin-Streptavidin Interaction

Methodological & Application

Application Notes and Protocols for Biotinamide-C3-PEG3-C-alkyne in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide-C3-PEG3-C-alkyne is a versatile biotinylating reagent designed for the efficient labeling of azide-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". This bioorthogonal reaction forms a stable triazole linkage, enabling the robust attachment of a biotin moiety to a wide range of biomolecules, including proteins, nucleic acids, and glycans. The molecule features a terminal alkyne group for the click reaction, a biotin handle for subsequent detection or purification, and a hydrophilic polyethylene glycol (PEG) spacer. The PEG linker enhances aqueous solubility and minimizes steric hindrance, thereby improving the accessibility of the biotin for binding to streptavidin or avidin conjugates.[1] These properties make this compound an invaluable tool in chemical biology, proteomics, and drug discovery for applications such as activity-based protein profiling (ABPP), target identification and validation, and the study of post-translational modifications.[2][3]

Principle of the Reaction

The core of the application lies in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide-modified target molecule. This reaction is highly specific and efficient, proceeding readily in aqueous environments under mild conditions, making it suitable for complex biological samples.[4] The resulting 1,4-disubstituted 1,2,3-triazole linkage is exceptionally stable, ensuring a permanent label on the target biomolecule.

Applications

-

Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes in complex proteomes using probes containing an azide group, followed by click reaction with this compound for enrichment and identification.[2]

-

Proteomic Analysis of Post-Translational Modifications (PTMs): Metabolic labeling of cells with azide-modified sugars, amino acids, or other precursors allows for the capture and analysis of proteins with specific PTMs.[5]

-

Target Identification and Validation: Biotinylation of azide-modified small molecule inhibitors or natural products enables the isolation and identification of their protein targets.

-

Biomolecule Labeling and Detection: Selective labeling of azide-containing proteins, DNA, or RNA for subsequent detection with streptavidin-fluorophore conjugates or for immobilization on streptavidin-coated surfaces.

Data Presentation

Table 1: Comparison of Reaction Conditions for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Parameter | Condition 1: Standard CuAAC | Condition 2: Ligand-Accelerated CuAAC | Condition 3: Chelation-Assisted CuAAC | Relative Labeling Yield/Efficiency | Reference |

| Copper Source | CuSO₄ | CuSO₄ | CuSO₄ | - | [6] |

| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Sodium Ascorbate | - | [6] |

| Copper (I) Ligand | None/TBTA | THPTA or BTTAA | Picolyl Azide (on substrate) | Ligand-accelerated and chelation-assisted methods show significantly higher yields, with chelation-assisted being up to 25-fold more efficient in cells. | [6][7] |

| Typical Copper Conc. | 1 mM | 100 µM - 1 mM | 10-100 µM | Lower copper concentrations in ligand-accelerated and chelation-assisted methods reduce cytotoxicity. | [7] |

| Reaction Time | 1 - 4 hours | 30 min - 1 hour | < 5 min (in vitro) | Faster reaction times are achieved with ligand-accelerated and chelation-assisted approaches. | [7] |

Experimental Protocols

Protocol 1: General Protocol for Labeling Azide-Modified Proteins in Cell Lysate

Materials:

-

This compound

-

Azide-modified protein sample in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO/t-butanol)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

DMSO (Dimethyl sulfoxide)

-

Microcentrifuge tubes

Procedure:

-

Prepare the Biotin-Alkyne Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed. The final volume can be adjusted as needed.

| Reagent | Final Concentration | Example Volume for 100 µL Reaction |

| Azide-modified protein sample | 1-10 mg/mL | 50 µL |

| This compound (10 mM stock) | 100 µM | 1 µL |

| CuSO₄ (20 mM stock) | 1 mM | 5 µL |

| THPTA (50 mM stock) | 5 mM | 10 µL |

| Sodium Ascorbate (100 mM stock) | 5 mM | 5 µL |

| Buffer (e.g., PBS) | - | To 100 µL |

-

Incubate: Vortex the reaction mixture gently and incubate at room temperature for 1 hour. The incubation time can be optimized (30 minutes to 2 hours).

-

Protein Precipitation (Optional): To remove excess reagents, precipitate the protein by adding 4 volumes of cold acetone, incubate at -20°C for 30 minutes, and centrifuge at 14,000 x g for 10 minutes.

-

Wash: Carefully remove the supernatant and wash the protein pellet with cold methanol.

-

Resuspend: Resuspend the biotinylated protein pellet in a buffer of choice for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: On-Bead Click Reaction for Enrichment of Labeled Proteins

Materials:

-

Cell lysate containing azide-modified proteins

-

Streptavidin-coated magnetic beads

-

This compound

-

CuSO₄, THPTA, Sodium Ascorbate solutions (as in Protocol 1)

-

Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Bind Lysate to Beads: Incubate the cell lysate with streptavidin-coated magnetic beads to pre-clear non-specifically binding proteins.

-

Perform Click Reaction: To the pre-cleared lysate, add the click chemistry reagents as described in Protocol 1 (this compound, CuSO₄, THPTA, and Sodium Ascorbate).

-

Incubate: Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

-

Capture Biotinylated Proteins: Add fresh streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the newly biotinylated proteins.

-

Wash Beads: Pellet the beads using a magnetic stand and wash them extensively with wash buffers to remove non-specifically bound proteins.

-

Elute Proteins: Elute the captured proteins from the beads by heating in SDS-PAGE sample buffer for downstream analysis.

Visualizations

References

- 1. genecopoeia.com [genecopoeia.com]

- 2. mdpi.com [mdpi.com]

- 3. Click Reaction in Chemical Proteomics | Encyclopedia MDPI [encyclopedia.pub]

- 4. interchim.fr [interchim.fr]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Site-specific protein labeling with PRIME and chelation-assisted Click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Biotinamide-C3-PEG3-C-alkyne in Proteomics

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of Biotinamide-C3-PEG3-C-alkyne in modern proteomics research. This versatile chemical probe, featuring a biotin handle for affinity purification, a PEG spacer for enhanced solubility and reduced steric hindrance, and a terminal alkyne group for click chemistry, enables the selective enrichment and identification of various protein populations. Detailed protocols for key applications are provided below, along with quantitative data to aid in experimental design and data interpretation.

Introduction to this compound in Proteomics

This compound is a valuable tool in chemical proteomics that leverages the power of bioorthogonal chemistry to study complex biological systems. The core of its utility lies in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly specific and efficient method for covalently linking the alkyne-containing biotin probe to azide-modified target proteins.[1] This two-step labeling strategy allows for the enrichment of specific protein subsets from complex mixtures, facilitating their identification and quantification by mass spectrometry.

The key applications of this compound in proteomics include:

-

Activity-Based Protein Profiling (ABPP): To identify and quantify the active members of specific enzyme families.

-

Profiling of Post-Translational Modifications (PTMs): To enrich and identify proteins with specific modifications, such as glycosylation.

-

Identification of Newly Synthesized Proteins: To monitor protein synthesis dynamics in response to various stimuli.

Key Applications and Quantitative Data

The following tables summarize quantitative data from studies utilizing biotin-alkyne probes in various proteomic applications.

Table 1: Comparison of Cleavable and Uncleavable Biotin-Alkyne Probes in BONCAT

Bioorthogonal non-canonical amino acid tagging (BONCAT) is used to identify newly synthesized proteins. This table compares the performance of a cleavable (DADPS) and an uncleavable biotin-alkyne probe.

| Feature | Cleavable Biotin-Alkyne (DADPS) | Uncleavable Biotin-Alkyne | Reference |

| Number of Identified Proteins | >50% more than uncleavable | Baseline | [2][3] |

| Number of Identified Peptides | Significantly higher | Lower | [2][3] |

| Compatibility with TMT Quantification | Yes | Yes | [2][3] |

| Enrichment Strategy | Peptide-level (DidBIT) | Peptide-level (DidBIT) | [3] |

Table 2: Comparison of Enrichment Strategies for Biotinylated Peptides

This table compares different methods for enriching biotinylated peptides prior to mass spectrometry analysis.

| Enrichment Method | Advantages | Disadvantages | Reference |

| Streptavidin/Neutravidin Beads | Very high affinity for biotin, robust and widely used. | Harsh elution conditions can lead to non-specific binding and loss of sample.[4][5] | [4] |

| Biotin Antibody Agarose | Milder elution conditions, potentially higher recovery of specific peptides. | Lower binding affinity compared to streptavidin.[3] | [3] |

| Cleavable Linkers (e.g., DADPS) | Allows for release of peptides under mild conditions, improving identification. | Can introduce chemical modifications that need to be accounted for in data analysis. | [2][3] |

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Protocol 1: General Workflow for Proteomic Analysis using Biotin-Alkyne Probes

This protocol outlines the general steps for labeling, enriching, and identifying proteins using a biotin-alkyne probe.

1. Metabolic Labeling or Probe Incubation:

-

For Newly Synthesized Proteins (BONCAT): Culture cells in methionine-free media supplemented with an azide-modified methionine analog, such as L-azidohomoalanine (AHA), to incorporate the azide handle into newly synthesized proteins.[1]

-

For Activity-Based Protein Profiling (ABPP): Incubate cell lysates or live cells with an activity-based probe containing an azide group that covalently binds to the active site of target enzymes.[6][7]

-

For Post-Translational Modifications (e.g., O-GlcNAcylation): Use enzymatic or chemical methods to introduce an azide-modified sugar into the target PTM.

2. Cell Lysis and Protein Extraction:

-

Harvest cells and lyse them in a buffer compatible with downstream click chemistry and mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Quantify protein concentration using a standard method like the BCA assay.

3. Click Chemistry Reaction:

-

To 1 mg of protein lysate, add the following click chemistry reagents in order:

-

This compound (final concentration 50-100 µM)

-

Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

-

Copper(II) sulfate (CuSO4) (final concentration 1 mM)

-

-

Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

4. Protein Precipitation and Solubilization:

-

Precipitate the proteins to remove excess click chemistry reagents. A common method is methanol/chloroform precipitation.

-

Resuspend the protein pellet in a buffer containing SDS (e.g., 1% SDS in PBS).

5. Enrichment of Biotinylated Proteins:

-

Incubate the solubilized protein lysate with streptavidin or neutravidin-coated magnetic beads for 1-2 hours at room temperature to capture the biotinylated proteins.

-

Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., high salt buffer, urea buffer, and PBS).

6. On-Bead Digestion:

-

Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

7. Mass Spectrometry Analysis:

-

Collect the supernatant containing the digested peptides.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using appropriate proteomics software.

Protocol 2: Activity-Based Protein Profiling (ABPP)

This protocol provides a more specific workflow for ABPP using a biotin-alkyne probe.[6][7]

1. Probe Incubation:

-

Treat cell lysates or live cells with an azide-containing activity-based probe specific for the enzyme class of interest. The concentration and incubation time will need to be optimized for each probe.

2. Click Chemistry and Enrichment:

-

Follow steps 2-5 from the "General Workflow for Proteomic Analysis" to perform the click reaction with this compound and enrich the biotinylated proteins.

3. Elution and Analysis:

-

Elute the enriched proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) and analyze by SDS-PAGE and western blot using an anti-biotin antibody to confirm labeling.

-

For identification by mass spectrometry, proceed with on-bead digestion as described in the general protocol (steps 6 and 7).

Visualizations

mTOR Signaling Pathway and O-GlcNAcylation

The mTOR signaling pathway is a crucial regulator of cell growth and metabolism and is often studied in the context of diseases like cancer and diabetes.[8][9][10] O-GlcNAcylation, a post-translational modification, has a complex interplay with the mTOR pathway, where both processes can influence each other.[8][11][12] Biotin-alkyne probes are used to study the O-GlcNAc proteome and its response to mTOR signaling.

Caption: Interplay between mTOR signaling and O-GlcNAcylation.

General Experimental Workflow for Biotin-Alkyne Proteomics

The following diagram illustrates the general workflow for a proteomics experiment using this compound.

Caption: General experimental workflow for biotin-alkyne proteomics.

Logical Relationship of a Two-Step Labeling and Enrichment Strategy

This diagram illustrates the logical steps involved in a two-step chemical proteomics approach.

Caption: Logical flow of two-step labeling and enrichment.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Acid Cleavable Biotin-Alkyne Improves Sensitivity for Direct Detection of Biotin Labeled Peptides in Biorthogonal Noncanonical Amino Acid Tagging Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Real Talk: The Inter-play Between the mTOR, AMPK, and Hexosamine Biosynthetic Pathways in Cell Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Labeling Azide-Modified Proteins with Biotinamide-C3-PEG3-C-alkyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The specific and covalent labeling of proteins is a cornerstone of modern chemical biology and drug development, enabling the visualization, isolation, and characterization of proteins in complex biological systems. Bioorthogonal chemistry provides powerful tools for this purpose, utilizing reactions that occur with high efficiency and selectivity in biological environments without interfering with native biochemical processes.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and specific reaction for covalently linking molecules.[1][2] This method is ideal for labeling azide-modified proteins with alkyne-containing probes, such as Biotinamide-C3-PEG3-C-alkyne. The azide and alkyne functional groups are largely absent in biological systems, ensuring that the labeling is highly specific.[2]

These application notes provide a detailed protocol for the biotinylation of azide-modified proteins using this compound via the CuAAC reaction. This process is invaluable for applications such as affinity purification, western blotting, and various protein interaction studies.

Reaction Principle and Workflow

The labeling strategy is based on the CuAAC reaction, where a copper(I) catalyst facilitates the cycloaddition of an azide on the protein with the terminal alkyne of the this compound probe. This results in the formation of a stable triazole linkage, covalently attaching the biotin moiety to the protein of interest.[1][3][4] The workflow for this process is outlined below.

Caption: Experimental workflow for biotin labeling of azide-modified proteins.

Quantitative Data Summary

The efficiency of the CuAAC reaction is dependent on the concentration of the reactants and catalyst. The following table provides recommended concentration ranges for the key components of the labeling reaction.

| Component | Stock Concentration | Final Concentration | Molar Excess (relative to protein) | Notes |

| Azide-Modified Protein | 1-10 mg/mL | 1-10 µM | 1x | Ensure the protein is in a compatible buffer (e.g., PBS, Tris). |

| This compound | 10 mM in DMSO | 20-100 µM | 2-10x | A higher excess may improve labeling efficiency but can also lead to non-specific binding.[5] |

| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 50-100 µM | 5-10x | The precursor to the active Cu(I) catalyst. |

| THPTA Ligand | 50 mM in H₂O | 250-500 µM | 25-50x (5:1 ratio to CuSO₄) | Stabilizes the Cu(I) catalyst and protects the protein from oxidative damage.[6][7] |

| Sodium Ascorbate | 100 mM in H₂O | 1 mM | 100x | Freshly prepared solution is crucial as it readily oxidizes.[5] Acts as a reducing agent to generate and maintain Cu(I).[5] |

Experimental Protocols

This protocol outlines the steps for labeling an azide-modified protein with this compound.

Materials:

-

Azide-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Deionized water

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Reagent Preparation:

-

This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in DMSO to make a 10 mM stock solution. Store at -20°C.

-

Copper(II) Sulfate Stock Solution (50 mM): Dissolve CuSO₄ in deionized water to a final concentration of 50 mM. Store at room temperature.

-

THPTA Stock Solution (50 mM): Dissolve THPTA in deionized water to a final concentration of 50 mM. Store at room temperature.

-

Sodium Ascorbate Stock Solution (100 mM): Prepare this solution fresh for each experiment. Dissolve sodium ascorbate in deionized water to a final concentration of 100 mM.

Labeling Protocol:

-

In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in a total volume that accommodates all subsequent additions.

-

Add the this compound stock solution to the desired final concentration (e.g., a 2- to 10-fold molar excess over the protein).[5] Vortex gently to mix.

-

Prepare the catalyst premix: In a separate tube, combine the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. For example, for a final reaction, you might use 1 µL of 50 mM CuSO₄ and 5 µL of 50 mM THPTA.

-

Add the catalyst premix to the protein-biotin mixture. Vortex gently.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1 mM. Vortex gently to mix.

-

Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

(Optional) To remove oxygen, which can oxidize the Cu(I) catalyst, the reaction mixture can be degassed by bubbling with an inert gas like argon or nitrogen before the addition of sodium ascorbate.[6][8]

Purification of the Labeled Protein:

-

After the incubation period, remove the excess biotin-alkyne probe and copper catalyst. This can be achieved through methods such as:

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis cassette with an appropriate molecular weight cutoff (MWCO).

-

Size-Exclusion Chromatography (SEC): Use a desalting column to separate the labeled protein from smaller molecules.

-

-

The purified biotinylated protein is now ready for downstream applications.

Confirmation of Labeling:

The success of the biotinylation can be confirmed by various methods, including:

-

Western Blot: Separate the labeled protein by SDS-PAGE, transfer to a membrane, and probe with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Mass Spectrometry: Analyze the molecular weight of the protein to detect the mass shift corresponding to the addition of the biotin-alkyne probe.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no labeling | Inactive sodium ascorbate | Always prepare a fresh solution of sodium ascorbate before each experiment.[5] |

| Oxidation of Cu(I) catalyst | Degas the reaction mixture with an inert gas.[5] Ensure the correct ratio of THPTA to copper is used to protect the Cu(I) state.[5] | |

| Inefficient incorporation of azide into the protein | Verify the successful modification of the protein with the azide group. | |

| Presence of reducing agents in the protein sample (e.g., DTT) | Remove interfering substances by dialysis or buffer exchange prior to the labeling reaction.[5] | |

| Protein precipitation | High concentration of organic solvent (DMSO) | Keep the final concentration of DMSO in the reaction mixture as low as possible. |

| Protein instability under reaction conditions | Lower the reaction temperature and extend the incubation time. | |

| High background/non-specific labeling | Excess biotin-alkyne probe | Optimize the molar excess of the biotin-alkyne probe.[5] Ensure thorough purification after the labeling reaction. |

| Non-specific binding of the probe | Include a blocking step in downstream applications (e.g., using a blocking buffer in western blotting). |

Conclusion

The copper-catalyzed azide-alkyne cycloaddition provides a robust and highly specific method for labeling azide-modified proteins with this compound. The detailed protocol and troubleshooting guide presented here will enable researchers to successfully implement this powerful technique for a wide range of applications in protein research and drug development. For live-cell labeling applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a valuable alternative.[9][]

References

- 1. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 2. interchim.fr [interchim.fr]

- 3. vectorlabs.com [vectorlabs.com]

- 4. abpbio.com [abpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Biotinamide-C3-PEG3-C-alkyne for Pull-Down Assays and Immunoprecipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinamide-C3-PEG3-C-alkyne is a versatile chemoproteomic tool that enables the selective enrichment and identification of interacting proteins through a combination of bioorthogonal chemistry and affinity purification. This reagent features a biotin handle for strong binding to streptavidin, a terminal alkyne group for covalent ligation to azide-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and a hydrophilic PEG3 spacer to enhance solubility and minimize steric hindrance.

These application notes provide detailed protocols for utilizing this compound in pull-down assays and immunoprecipitation to isolate and identify binding partners of a target protein or to enrich classes of proteins that have been metabolically or enzymatically labeled with an azide moiety.

Principle of the Method

The workflow leverages the high specificity and efficiency of click chemistry and the robust biotin-streptavidin interaction. The process begins with the introduction of an azide group onto a protein of interest or a class of proteins. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog, enzymatic modification, or chemical conjugation.

Once the target proteins are azide-labeled within a complex biological sample (e.g., cell lysate), this compound is introduced. In the presence of a copper(I) catalyst, the alkyne group on the biotin reagent selectively and covalently reacts with the azide-modified proteins, forming a stable triazole linkage. This reaction effectively "tags" the target proteins with biotin.

Following the click chemistry reaction, the biotinylated proteins are captured and enriched using streptavidin-conjugated beads (e.g., agarose or magnetic beads). The high affinity of the biotin-streptavidin interaction ensures efficient and specific isolation of the target proteins from the complex mixture. After a series of washes to remove non-specifically bound proteins, the enriched proteins can be eluted for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomic identification.

Data Presentation

The efficiency of pull-down and immunoprecipitation assays using this compound can be influenced by several factors, including the efficiency of the click reaction, the binding capacity of the streptavidin resin, and the elution conditions. Below is a summary of typical quantitative parameters associated with biotin-streptavidin affinity purification.

| Parameter | Typical Value/Range | Notes |

| Streptavidin-Agarose Binding Capacity | 10-30 µg biotinylated BSA / 50 µL resin | Varies by manufacturer. It is recommended to use an excess of beads to ensure complete capture. |

| Click Reaction Efficiency | >90% | With optimized concentrations of copper, ligand, and reducing agent, the reaction can proceed to near completion. |

| Protein Recovery (Elution) | 20-80% | Highly dependent on the elution method. Harsh denaturing conditions yield higher recovery but may not be suitable for downstream functional assays. |

| Elution with 2% SDS at 95°C | High | Efficient elution but denatures proteins. Streptavidin may co-elute. |

| Elution with 8M Guanidine HCl | High | Strong denaturant, effective for elution prior to mass spectrometry. |

| Elution with Competitive Biotin | Low to Moderate | Milder elution, but often incomplete due to the strong biotin-streptavidin interaction. |

| On-bead Digestion Recovery for MS | Generally higher than elution | Peptides are directly analyzed after tryptic digestion of bead-bound proteins, bypassing potentially inefficient elution steps. |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Experimental workflow for pull-down assays using this compound.

Caption: Logical relationship of the key components in the pull-down assay.

Experimental Protocols

Protocol 1: General Pull-Down Assay from Cell Lysate

This protocol provides a general workflow for the biotinylation and enrichment of azide-modified proteins from a cell lysate.

Materials and Reagents:

-

Cells metabolically labeled with an azide-containing amino acid (e.g., L-azidohomoalanine, AHA)

-

Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

This compound

-

Click Chemistry Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Copper(II) Sulfate (CuSO4) stock solution (e.g., 50 mM in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (e.g., 10 mM in DMSO)

-

Streptavidin-agarose or magnetic beads

-

Wash Buffer 1 (e.g., 1% SDS in PBS)

-

Wash Buffer 2 (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Wash Buffer 3 (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 2x Laemmli sample buffer for SDS-PAGE, or 8M Guanidine-HCl for mass spectrometry)

Procedure:

-

Cell Lysis: a. Harvest azide-labeled cells and wash with ice-cold PBS. b. Lyse the cell pellet in Lysis Buffer on ice for 30 minutes with periodic vortexing. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Click Chemistry Reaction: a. In a microcentrifuge tube, combine 1-5 mg of protein lysate with Click Chemistry Reaction Buffer to a final volume of 500 µL. b. Add this compound to a final concentration of 100 µM. c. Add TBTA to a final concentration of 100 µM. d. Add TCEP or Sodium Ascorbate to a final concentration of 1 mM. e. Add CuSO4 to a final concentration of 1 mM. f. Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation (Optional, to remove excess reagents): a. Precipitate the protein by adding four volumes of ice-cold acetone and incubating at -20°C for 1 hour. b. Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C. c. Carefully remove the supernatant and wash the pellet with ice-cold methanol. d. Resuspend the protein pellet in a buffer compatible with the next step (e.g., 1% SDS in PBS).

-

Enrichment of Biotinylated Proteins: a. Equilibrate the required amount of streptavidin beads by washing three times with Wash Buffer 3. b. Add the click-reacted lysate (or the resuspended protein pellet) to the equilibrated beads. c. Incubate for 1-2 hours at room temperature with gentle rotation.

-

Washing: a. Pellet the beads by centrifugation or using a magnetic stand and discard the supernatant. b. Wash the beads sequentially with 1 mL of Wash Buffer 1, Wash Buffer 2, and Wash Buffer 3. Perform each wash for 5-10 minutes with rotation. Repeat each wash step at least twice.

-

Elution: a. After the final wash, remove all residual buffer. b. For analysis by SDS-PAGE/Western blot, add 50 µL of 2x Laemmli sample buffer to the beads and boil at 95°C for 5-10 minutes. c. For mass spectrometry analysis, elute with a compatible buffer such as 8M Guanidine-HCl or perform on-bead digestion with trypsin.

Protocol 2: On-Bead Digestion for Mass Spectrometry

This protocol is designed for the identification of enriched proteins by mass spectrometry.

Materials and Reagents:

-

Enriched proteins on streptavidin beads (from Protocol 1, step 5)

-

Reduction Buffer (e.g., 10 mM DTT in 50 mM Ammonium Bicarbonate)

-

Alkylation Buffer (e.g., 55 mM iodoacetamide in 50 mM Ammonium Bicarbonate)

-

Trypsin (mass spectrometry grade)

-

Digestion Buffer (e.g., 50 mM Ammonium Bicarbonate)

-

Formic Acid

Procedure:

-

Reduction and Alkylation: a. After the final wash step in Protocol 1, resuspend the beads in 100 µL of Reduction Buffer. b. Incubate at 56°C for 30 minutes. c. Cool to room temperature and add 100 µL of Alkylation Buffer. d. Incubate in the dark at room temperature for 20 minutes.

-

Washing: a. Pellet the beads and wash three times with 50 mM Ammonium Bicarbonate to remove excess DTT and iodoacetamide.

-

Tryptic Digestion: a. Resuspend the beads in 100 µL of Digestion Buffer. b. Add trypsin to a final concentration of 10-20 ng/µL. c. Incubate overnight at 37°C with shaking.

-

Peptide Collection and Desalting: a. Pellet the beads by centrifugation and carefully collect the supernatant containing the digested peptides. b. Perform a second elution of peptides from the beads with 50 µL of 50% acetonitrile/0.1% formic acid. c. Combine the supernatants. d. Acidify the peptide solution with formic acid to a final concentration of 0.1-1%. e. Desalt the peptides using C18 StageTips or equivalent before analysis by LC-MS/MS.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background/Non-specific Binding | Insufficient washing | Increase the number and stringency of wash steps. Use detergents like SDS and chaotropic agents like urea in the wash buffers. |

| Endogenous biotinylated proteins | Pre-clear the lysate with streptavidin beads before the click reaction. | |

| Non-specific binding to beads | Block the beads with BSA or use commercially available pre-blocked beads. | |

| Low Yield of Enriched Proteins | Inefficient azide labeling | Optimize the concentration and incubation time of the azide-containing substrate. |

| Inefficient click reaction | Ensure the use of freshly prepared reducing agent (e.g., sodium ascorbate). Optimize the concentrations of copper, ligand, and reducing agent. | |

| Incomplete capture by beads | Ensure sufficient bead capacity for the amount of biotinylated protein. Increase incubation time with beads. | |

| Inefficient elution | Use a stronger elution buffer (e.g., boiling in SDS sample buffer). For mass spectrometry, consider on-bead digestion. |

Disclaimer: These protocols are intended as a general guide. Optimization of specific conditions, such as reagent concentrations, incubation times, and buffer compositions, may be necessary for different experimental systems. Always refer to the manufacturer's instructions for specific reagents and equipment. For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols for Detecting Protein-Protein Interactions with Biotinamide-C3-PEG3-C-alkyne

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes, signaling pathways, and the mechanisms of disease. Proximity-labeling techniques coupled with mass spectrometry have become powerful tools for identifying both stable and transient PPIs in their native cellular context. This document outlines the application of Biotinamide-C3-PEG3-C-alkyne , a versatile chemical probe, in a two-step, click chemistry-based workflow for the detection and quantification of protein-protein interactions.

This method, a variation of Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), involves the metabolic incorporation of an azide-modified amino acid into newly synthesized proteins.[1] These azide-bearing proteins serve as a "handle" for the subsequent covalent attachment of the alkyne-containing biotin probe via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[2] The biotinylated proteins and their interaction partners can then be enriched and identified by mass spectrometry, providing a snapshot of the protein interactome at a specific point in time.

Applications

-

Identification of Novel Protein-Protein Interactions: Elucidate previously unknown interaction partners of a protein of interest.

-

Dynamic Interactome Profiling: Analyze changes in protein-protein interactions in response to stimuli, drug treatment, or disease progression.[3]

-

Mapping Organelle Proteomes: Characterize the protein composition of specific subcellular compartments.

-

Validation of Drug Targets: Identify the cellular targets of a drug and its off-target effects by observing changes in protein interactions.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for proximity labeling using this compound.

Caption: Hypothetical signaling pathway amenable to study with this proximity labeling method.

Experimental Protocols

This protocol is adapted from established BONCAT and click chemistry methods.[4][5][6]

Metabolic Labeling of Cells with Azidohomoalanine (AHA)

-

Cell Culture: Culture cells of interest to approximately 70-80% confluency in standard growth medium.

-

Methionine Depletion: Aspirate the growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and incubate the cells in methionine-free medium for 1 hour to deplete endogenous methionine.

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with L-azidohomoalanine (AHA) to a final concentration of 50 µM.

-

Incubation: Incubate the cells for the desired labeling period (e.g., 4-18 hours) under standard cell culture conditions.

-

Cell Harvest: After incubation, place the culture dish on ice, aspirate the medium, and wash the cells twice with ice-cold PBS.

Cell Lysis and Protein Extraction

-